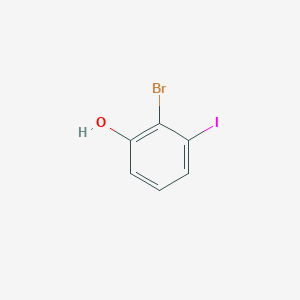

2-Bromo-3-iodophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLSNAHXGXLMLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465215 | |

| Record name | 2-BROMO-3-IODOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863870-88-6 | |

| Record name | 2-Bromo-3-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863870-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BROMO-3-IODOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-iodophenol: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-iodophenol is a halogenated aromatic compound with the molecular formula C₆H₄BrIO.[1][2] This molecule is of significant interest to researchers in synthetic organic chemistry and drug discovery due to its unique substitution pattern on the phenol ring. The presence of two different halogen atoms (bromine and iodine) at specific positions, ortho and meta to the hydroxyl group, offers distinct reactivity profiles that can be exploited for selective chemical transformations. Such dihalogenated phenols are valuable building blocks in the synthesis of more complex molecules, including potential pharmaceutical agents and other specialty chemicals.[3][4] The hydroxyl group and the halogen substituents collectively influence the electronic properties and reactivity of the aromatic ring, making this compound a versatile intermediate for various chemical reactions.[5]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed, plausible protocol for its synthesis, and an analysis of its predicted spectroscopic data. The information presented herein is intended to serve as a valuable resource for scientists engaged in the research and development of novel chemical entities.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are determined by the interplay of its functional groups: the hydroxyl group, the bromine atom, and the iodine atom. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₄BrIO | PubChem[1] |

| Molecular Weight | 298.90 g/mol | PubChem[1] |

| CAS Number | 863870-88-6 | PubChem[1] |

| Appearance | Predicted to be a solid | CymitQuimica[2] |

| Melting Point | 69-71 °C | ECHEMI[6] |

| Boiling Point | 290.1±25.0 °C (Predicted) | ECHEMI[6] |

| Density | 2.369±0.06 g/cm³ (Predicted) | ECHEMI[6] |

| pKa | 7.58±0.10 (Predicted) | ECHEMI[6] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, acetone) and have limited solubility in water. | Inferred from general properties of halogenated phenols[5] |

| XlogP | 2.9 (Predicted) | PubChemLite[2] |

Proposed Synthesis and Purification

A plausible and efficient synthetic route to this compound involves the ortho-iodination of 2-bromophenol. The hydroxyl group of the starting material is a strongly activating, ortho-, para-directing group. Since the para position is unsubstituted, a mixture of products is possible. However, regioselectivity can often be controlled by the choice of iodinating agent and reaction conditions. A common method for the iodination of phenols is the use of N-iodosuccinimide (NIS) as an electrophilic iodine source.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the halogenation of phenols.[5]

Materials:

-

2-Bromophenol

-

N-Iodosuccinimide (NIS)

-

Anhydrous acetonitrile (CH₃CN)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

10% Sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-bromophenol (1 equivalent) in anhydrous acetonitrile.

-

While stirring at room temperature, add N-iodosuccinimide (1.1 equivalents) to the solution in portions. The use of a slight excess of NIS helps to ensure complete consumption of the starting material.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 times the volume of acetonitrile).

-

Wash the combined organic layers with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a crystalline solid.[5]

Procedure:

-

Dissolve the crude product in a minimum amount of a hot solvent mixture (e.g., ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Caption: Synthetic workflow for this compound.

Spectroscopic Data and Analysis

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: CDCl₃ (Deuterated Chloroform)

-

Frequency: 500 MHz

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.4-7.6 | d | 1H | H-4 | This proton is ortho to the iodine atom, which is strongly deshielding. It is expected to be a doublet due to coupling with H-5. |

| ~7.1-7.3 | t | 1H | H-5 | This proton is situated between two other protons (H-4 and H-6) and would likely appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants). |

| ~6.8-7.0 | d | 1H | H-6 | This proton is ortho to the bromine atom and meta to the hydroxyl group. It is expected to be a doublet due to coupling with H-5. |

| ~5.0-6.0 | br s | 1H | -OH | The phenolic proton signal is typically a broad singlet, and its chemical shift is dependent on concentration and solvent. |

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: CDCl₃ (Deuterated Chloroform)

-

Frequency: 125 MHz

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~150-155 | C-1 (C-OH) | The carbon atom attached to the electronegative oxygen of the hydroxyl group is significantly deshielded. |

| ~110-115 | C-2 (C-Br) | The carbon bearing the bromine atom. |

| ~90-95 | C-3 (C-I) | The "heavy atom effect" of iodine causes a significant upfield shift (shielding) for the directly attached carbon. |

| ~130-135 | C-4 | Aromatic CH carbon. |

| ~120-125 | C-5 | Aromatic CH carbon. |

| ~115-120 | C-6 | Aromatic CH carbon. |

Predicted IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1300 - 1200 | Strong | C-O stretch (phenolic) |

| Below 1000 | Strong | C-Br and C-I stretches |

Predicted Mass Spectrometry (MS)

| m/z | Intensity | Assignment |

| 298/300 | High | [M]⁺· (Molecular ion with ⁷⁹Br/⁸¹Br in ~1:1 ratio) |

| 219 | Medium | [M-Br]⁺ |

| 171/173 | Medium | [M-I]⁺ |

| 143/145 | Low | [M-I-CO]⁺ |

Potential Applications in Drug Development

Halogenated phenols are a well-established class of compounds in medicinal chemistry, known to exhibit a range of biological activities.[8] The introduction of halogen atoms can significantly modify the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[9]

-

Enzyme Inhibition: The specific substitution pattern of this compound makes it an interesting scaffold for the design of enzyme inhibitors. The halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding.[10]

-

Antimicrobial and Anticancer Agents: Many halogenated phenols have demonstrated antibacterial, antifungal, and anticancer properties.[8] this compound could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications in these areas.

-

Synthetic Intermediate: The differential reactivity of the C-Br and C-I bonds in this compound allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This makes it a valuable intermediate for the construction of complex molecular architectures found in many drug molecules.[4]

Caption: Logical relationships in drug development.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[1]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[1]

Always consult the Safety Data Sheet (SDS) before handling this compound.

References

-

Supporting Information. 3. [Link]

-

PubChem. This compound | C6H4BrIO | CID 11415311. [Link]

-

PubChemLite. This compound (C6H4BrIO). [Link]

-

ResearchGate. (PDF) HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). [Link]

-

National Institute of Standards and Technology. Phenol, 2-bromo- - the NIST WebBook. [Link]

-

{Supplementary Data}. [Link]

-

{Supplementary Data}. [Link]

-

PubChem. 2-Bromo-4-iodophenol | C6H4BrIO | CID 22160860. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential of 2-Bromo-3-fluorophenol. [Link]

-

Royal Society of Chemistry: Education. Phenols in medicine | Feature. [Link]

-

PMC - NIH. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 4-Bromo-2-iodophenol in Modern Pharmaceutical Synthesis. [Link]

-

ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]

-

National Institute of Standards and Technology. Phenol, 2-iodo-. [Link]

-

PubMed Central. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]

-

Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. [Link]

-

CHEMISTRY RESEARCH LABORATORY. A User Guide to Modern NMR Experiments. [Link]

-

National Institute of Standards and Technology. Phenol, 2,4,6-tribromo-. [Link]

Sources

- 1. This compound | C6H4BrIO | CID 11415311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H4BrIO) [pubchemlite.lcsb.uni.lu]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

2-Bromo-3-iodophenol molecular weight and formula

An In-Depth Technical Guide to 2-Bromo-3-iodophenol: Properties, Characterization, and Synthetic Utility

Introduction

This compound is a dihalogenated aromatic compound that serves as a highly functionalized building block in modern organic synthesis. The strategic placement of three distinct functional groups—a hydroxyl, a bromine, and an iodine—on the benzene ring imparts a unique combination of reactivity and physicochemical properties. Halogenated phenols are a privileged scaffold in medicinal chemistry and materials science, and the presence of both bromine and iodine offers orthogonal reactivity, particularly in metal-catalyzed cross-coupling reactions. This allows for the sequential and site-selective introduction of different substituents, making this compound a valuable intermediate for constructing complex molecular architectures.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core attributes of this compound, including its physicochemical properties, a robust analytical workflow for its characterization, safe handling protocols, and its potential applications as a synthetic intermediate.

Physicochemical and Structural Properties

The identity and behavior of this compound are defined by its molecular structure and resulting physical properties. The electron-donating hydroxyl group activates the aromatic ring, while the electronegative halogen atoms modulate its electronic properties and provide sites for further functionalization.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrIO | [1][2][3][4] |

| Molecular Weight | 298.90 g/mol | [1][3] |

| CAS Number | 863870-88-6 | [1][2][3][5] |

| Appearance | Solid | [2] |

| Melting Point | 69-71 °C | [1] |

| Boiling Point (Predicted) | 290.1 ± 25.0 °C | [1] |

| Density (Predicted) | 2.369 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 7.58 ± 0.10 | [1] |

| InChI Key | QJLSNAHXGXLMLR-UHFFFAOYSA-N | [2][3] |

Analytical Characterization: A Self-Validating Workflow

Confirming the identity and purity of this compound is paramount before its use in any application. The following section details the primary analytical techniques and the rationale behind their use in a comprehensive characterization workflow.

Workflow for Structural Verification and Purity Assessment

The following workflow ensures a rigorous and orthogonal confirmation of the compound's structure and purity, minimizing the risk of using incorrect or contaminated material in subsequent experiments.

Caption: Logical workflow for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms. For this compound, both ¹H and ¹³C NMR are essential.

-

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃): The proton spectrum is expected to show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm). The relative positions (chemical shifts) and splitting patterns (multiplicities) of these protons are dictated by the electronic effects of the three different substituents. The phenolic proton (-OH) will appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

-

¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃): The carbon spectrum will display six unique signals for the aromatic carbons. The carbon attached to the hydroxyl group (C1) will be the most downfield. The carbons bonded to the heavy halogen atoms (C2-Br and C3-I) will be significantly influenced by their electronic and anisotropic effects.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.[6]

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain high-resolution spectra for analysis.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, crucially, offers structural confirmation through its isotopic distribution pattern.

-

Expected Fragmentation: In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺) is expected. A key diagnostic feature is the isotopic pattern caused by bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity: the molecular ion peak (M⁺) and an M+2 peak, separated by two mass units.[7] For this compound, this would correspond to peaks at approximately m/z 298 and 300. Common fragmentation pathways for phenols include the loss of CO.[8]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any volatile impurities.

-

Ionization: Use a standard electron ionization (EI) source at 70 eV.

-

Analysis: Analyze the resulting mass spectrum for the molecular ion and the characteristic Br isotopic pattern.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

Expected Absorptions:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-O Stretch: A strong band around 1200 cm⁻¹.

-

Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

Experimental Protocol: FTIR-ATR Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.[10]

Safety, Handling, and Storage

Due to its chemical nature as a halogenated phenol, this compound must be handled with appropriate care.

-

Hazard Profile: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation.[3][5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11][12]

-

Handling: Avoid creating dust. Use appropriate tools (spatulas) for transferring the solid. In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. To prevent potential degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Synthetic Utility and Potential Applications

The primary value of this compound lies in its potential for selective, sequential chemical modifications, making it a powerful tool for building complex molecules.

Sequential Cross-Coupling Reactions

The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This reactivity difference can be exploited to first perform a reaction at the C3 (iodo) position while leaving the C2 (bromo) position intact. The resulting product can then undergo a second, different cross-coupling reaction at the bromine site. This strategy provides a controlled, stepwise route to elaborate trisubstituted benzene derivatives, which are common cores in many pharmaceutical agents.[15]

Caption: A potential sequential cross-coupling reaction pathway.

Applications in Drug Discovery

While specific biological activities for this compound are not widely reported, the bromophenol motif is found in numerous natural products and synthetic compounds with potent biological effects, including anticancer and antidiabetic properties.[16][17] Therefore, this compound serves as an excellent starting point for generating libraries of novel, highly substituted phenols for screening in drug discovery programs. Its utility as an intermediate for agrochemicals has also been proposed, particularly in the synthesis of novel herbicides.[18]

Conclusion

This compound is a specialized chemical reagent with significant potential for advanced organic synthesis. Its well-defined physicochemical properties, combined with the orthogonal reactivity of its halogen substituents, make it a valuable building block for researchers in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its analytical characterization and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11415311, this compound. [Link]

-

PubChemLite. This compound (C6H4BrIO). [Link]

-

AOBChem USA. This compound. [Link]

-

Sun, W., Lin, H., Zhou, W., & Li, Z. (2016). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. The Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 139910589, 2-Bromo-3-iodopentane. [Link]

-

Organic Syntheses. p-IODOPHENOL. [Link]

-

ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22160860, 2-Bromo-4-iodophenol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11162338, 3-Bromo-2-iodophenol. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 4-Bromo-2-iodophenol in Modern Pharmaceutical Synthesis. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

National Institute of Standards and Technology. Phenol, 2-iodo-. [Link]

-

Jiang, B., et al. (2013). Discovery of novel bromophenol...as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties... PubMed. [Link]

-

Wang, L. J., et al. (2017). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents... MDPI. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C6H4BrIO | CID 11415311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H4BrIO) [pubchemlite.lcsb.uni.lu]

- 5. aobchem.com [aobchem.com]

- 6. rsc.org [rsc.org]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. sodiumiodide.net [sodiumiodide.net]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. nbinno.com [nbinno.com]

- 16. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Marine Drugs | Free Full-Text | Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation | Notes [mdpi.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-iodophenol is a halogenated aromatic compound of significant interest in synthetic organic chemistry. The unique arrangement of the hydroxyl, bromo, and iodo substituents on the phenolic ring provides a versatile platform for the construction of more complex molecular architectures. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective functionalization through various cross-coupling reactions, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the most plausible and scientifically sound synthetic pathways to this compound, with a focus on regioselectivity and practical experimental considerations.

Strategic Analysis of Synthetic Pathways

The synthesis of di- and poly-substituted benzene derivatives requires careful consideration of the directing effects of the substituents already present on the ring. In the case of this compound, the key challenge lies in the regioselective introduction of the bromine and iodine atoms. The hydroxyl group is a strongly activating ortho, para-director, while halogens are deactivating yet also ortho, para-directing.[1][2][3] A thorough analysis of these directing effects is paramount in designing an efficient synthesis.

Two primary retrosynthetic disconnections can be envisioned for this compound:

-

Route A: Iodination of 2-bromophenol.

-

Route B: Bromination of 3-iodophenol.

While both routes involve electrophilic aromatic substitution, a critical evaluation of the directing effects of the substituents in the respective starting materials reveals a more favorable pathway.

In Route A , the hydroxyl and bromo groups in 2-bromophenol are both ortho, para-directing. The hydroxyl group strongly directs incoming electrophiles to positions 4 and 6, while the bromo group directs to positions 4 and 6 as well. This leads to a high probability of substitution at these positions, with the formation of 2-bromo-4-iodophenol and 2-bromo-6-iodophenol as the major products. Indeed, studies on the iodination of 2-bromophenol have shown the formation of 2-bromo-4,6-diiodophenol, indicating the high reactivity of these positions.[4] Achieving selective iodination at the C3 position would be challenging due to both electronic and potential steric hindrance from the adjacent bromine atom.

Conversely, Route B presents a more promising strategy. In 3-iodophenol, both the hydroxyl and iodo groups are ortho, para-directing. The hydroxyl group directs incoming electrophiles to positions 2, 4, and 6, while the iodo group directs to positions 2 and 4. The directing effects of both substituents converge and reinforce each other at the C2 and C4 positions, making them highly activated towards electrophilic substitution. The ortho position (C2) is particularly activated by both groups, suggesting that the introduction of a bromine atom at this position should be highly favored. Therefore, the bromination of 3-iodophenol is the most logical and regioselective approach to the synthesis of this compound.

A third, multi-step approach could involve a Sandmeyer reaction starting from a suitably substituted aniline. For instance, 2-bromo-3-iodoaniline could be synthesized and then converted to the corresponding phenol.[5] However, the direct halogenation of a readily available starting material like 3-iodophenol is a more convergent and efficient strategy.

This guide will focus on the most promising synthetic pathway, the bromination of 3-iodophenol, and will also briefly discuss the synthesis of the starting material.

Synthesis of 3-Iodophenol (Starting Material)

A common and reliable method for the synthesis of 3-iodophenol is through the diazotization of 3-aminophenol followed by a Sandmeyer-type reaction with potassium iodide.[6]

Experimental Protocol: Synthesis of 3-Iodophenol from 3-Aminophenol

-

Diazotization: 3-Aminophenol is dissolved in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Iodination: The cold diazonium salt solution is then added to a solution of potassium iodide in water.

-

The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt and formation of 3-iodophenol.

-

Work-up and Purification: The reaction mixture is then worked up by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude 3-iodophenol can be purified by distillation or recrystallization.

Primary Synthetic Route: Ortho-Bromination of 3-Iodophenol

The targeted synthesis of this compound is best achieved through the regioselective ortho-bromination of 3-iodophenol. The synergistic directing effects of the hydroxyl and iodo groups at the C2 position make this a highly favorable transformation. N-Bromosuccinimide (NBS) is a suitable brominating agent for this purpose, as it is a solid that is easier to handle than liquid bromine and can provide good regioselectivity, especially under controlled conditions.[4][7] The use of a polar protic solvent like methanol in the presence of an acid catalyst such as p-toluenesulfonic acid (pTsOH) has been shown to promote selective ortho-bromination of phenols.[1]

Reaction Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The acid catalyst protonates the N-bromosuccinimide, increasing its electrophilicity. The electron-rich phenol ring of 3-iodophenol then attacks the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base (such as the solvent or the succinimide anion) restores the aromaticity of the ring, yielding the final product, this compound.

Figure 1. Reaction pathway for the ortho-bromination of 3-iodophenol.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the regioselective ortho-bromination of substituted phenols.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-iodophenol (1.0 equivalent) and p-toluenesulfonic acid monohydrate (0.1 equivalents) in ACS-grade methanol.

-

Addition of Brominating Agent: In a separate flask, prepare a solution of N-bromosuccinimide (1.0 equivalent) in methanol. Add this solution dropwise to the stirred solution of 3-iodophenol over a period of 20-30 minutes at room temperature. The reaction is typically rapid.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Presentation

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 3-Iodophenol | 1.0 eq | Starting material |

| N-Bromosuccinimide (NBS) | 1.0 eq | Brominating agent |

| p-Toluenesulfonic acid (pTsOH) | 0.1 eq | Catalyst |

| Solvent | Methanol | ACS-grade |

| Temperature | Room Temperature | Mild reaction conditions |

| Reaction Time | ~30 minutes | Monitor by TLC |

Table 1. Summary of reaction conditions for the synthesis of this compound.

Alternative Synthetic Pathway: Iodination of 2-Bromophenol

As previously discussed, the iodination of 2-bromophenol is a less favorable route due to the directing effects of the hydroxyl and bromo groups, which favor substitution at the C4 and C6 positions. However, for the sake of a comprehensive discussion, a plausible, albeit likely low-yielding, approach is outlined below.

Challenges in Regioselectivity

The primary challenge is to direct the iodination to the C3 position, which is sterically hindered by the adjacent bromine atom and electronically less activated compared to the C4 and C6 positions. Specialized iodinating reagents or reaction conditions that favor kinetic control might offer a slight improvement in the yield of the desired isomer, but the formation of a mixture of regioisomers is highly probable.

Figure 2. Expected products from the iodination of 2-bromophenol.

Conclusion

The synthesis of this compound is most strategically and efficiently accomplished through the ortho-bromination of 3-iodophenol. This pathway is favored due to the synergistic directing effects of the hydroxyl and iodo groups, which strongly activate the C2 position for electrophilic substitution. The use of N-bromosuccinimide in the presence of an acid catalyst in a polar protic solvent provides a practical and regioselective method for this transformation. While alternative routes, such as the iodination of 2-bromophenol, are conceivable, they are likely to be plagued by poor regioselectivity, leading to a mixture of products that would require challenging purification. The presented in-depth guide, based on established principles of organic chemistry and analogous experimental procedures, offers a robust framework for the successful laboratory synthesis of this valuable chemical intermediate.

References

-

Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]

-

Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. [Link]

-

Regioselective Synthesis of Brominated Phenols - ChemistryViews. [Link]

-

Electrophilic aromatic directing groups - Wikipedia. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. [Link]

-

Sandmeyer reaction - Wikipedia. [Link]

-

Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. [Link]

-

Phenol, o-bromo- - Organic Syntheses. [Link]

-

Kinetics of Bromination of Phenols. [Link]

-

N-Bromosuccinimide - Wikipedia. [Link]

-

Sandmeyer reaction - L.S.College, Muzaffarpur. [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. [Link]

-

Bromination - Common Conditions - Common Organic Chemistry. [Link]

-

Regioselective Bromination of Aromatic Amines and Phenols Using N-Benzyl-DABCO Tribromide | Semantic Scholar. [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]

-

Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

-

Sandmeyer reaction : r/Chempros - Reddit. [Link]

-

Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. [Link]

-

High-Yielding, Versatile, and Practical [Rh(III)Cp*]-Catalyzed Ortho Bromination and Iodination of Arenes - Organic Chemistry Portal. [Link]

- Bromination of aromatic compounds - US3303224A - Google P

-

Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. [Link]

-

Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? | ResearchGate. [Link]

Sources

- 1. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. Bromination - Common Conditions [commonorganicchemistry.com]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-iodophenol

Introduction

2-Bromo-3-iodophenol (C₆H₄BrIO) is a disubstituted aromatic compound featuring a hydroxyl group, a bromine atom, and an iodine atom on a benzene ring.[1][2] The precise arrangement of these substituents dictates the molecule's chemical reactivity and physical properties, making unambiguous structural confirmation paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure of such compounds. This guide explains the expected spectroscopic characteristics of this compound, offering a detailed interpretation of its anticipated NMR, IR, and MS data.

Core Physical and Chemical Properties:

| Property | Value | Source/Method |

| Molecular Formula | C₆H₄BrIO | [1][2][3] |

| Molecular Weight | 298.90 g/mol | [1] |

| CAS Number | 863870-88-6 | [1][3][4] |

| Appearance | Predicted to be a solid | |

| Melting Point | 69-71 °C | [4] |

| pKa | 7.58 ± 0.10 (Predicted) | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, in addition to a signal for the phenolic proton. The chemical shifts (δ) and coupling constants (J) are influenced by the electronic effects of the hydroxyl, bromo, and iodo substituents.

Predicted ¹H NMR (500 MHz, CDCl₃) Data:

| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |

| H-4 | 7.3 - 7.5 | d | J ≈ 8.0 |

| H-5 | 6.8 - 7.0 | t | J ≈ 8.0 |

| H-6 | 7.1 - 7.3 | d | J ≈ 8.0 |

| OH | 5.0 - 6.0 | br s | - |

Rationale for Predictions:

-

H-4: This proton is ortho to the iodine atom and will experience deshielding, shifting it downfield. It will appear as a doublet due to coupling with H-5.

-

H-5: Situated between two protons, H-4 and H-6, this proton will appear as a triplet due to coupling with both neighbors.

-

H-6: This proton is ortho to the bromine atom and will also be shifted downfield, appearing as a doublet from coupling with H-5.

-

OH: The phenolic proton signal is typically a broad singlet, and its chemical shift is dependent on the solvent and concentration.[5]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to show six unique signals, one for each carbon atom in the benzene ring, as they are all in distinct chemical environments.[6] The chemical shifts are significantly affected by the attached substituents.

Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts (δ):

| Carbon | Predicted δ (ppm) |

| C-1 (C-OH) | 150 - 155 |

| C-2 (C-Br) | 112 - 117 |

| C-3 (C-I) | 92 - 97 |

| C-4 | 130 - 135 |

| C-5 | 120 - 125 |

| C-6 | 128 - 133 |

Rationale for Predictions:

-

C-1 (C-OH): The carbon atom attached to the electron-donating hydroxyl group will be the most deshielded and appear furthest downfield.

-

C-2 (C-Br) and C-3 (C-I): The carbons directly bonded to the halogens will have their chemical shifts influenced by the "heavy atom effect," particularly the carbon attached to iodine (C-3), which is expected to be significantly shielded and appear more upfield.[5]

-

C-4, C-5, and C-6: These carbons will have chemical shifts in the typical aromatic region, with their precise locations influenced by the relative positions of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. For this compound, the key absorptions will be from the O-H and C-O stretching of the phenol group, and C-H and C=C stretching of the aromatic ring.

Predicted IR Absorptions (cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration |

| 3200-3600 (broad) | O-H stretch (phenolic) |

| 3000-3100 | Aromatic C-H stretch |

| 1550-1600 | Aromatic C=C stretch |

| 1150-1250 | C-O stretch |

| Below 1000 | C-Br and C-I stretches |

Experimental Protocol for IR Spectroscopy:

A standard method for obtaining an IR spectrum of a solid sample is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[7]

-

Place a small amount of the solid this compound sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): A prominent peak is expected at a mass-to-charge ratio (m/z) of 298 and 300, corresponding to the isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.[5] This isotopic signature is a key identifier for bromine-containing compounds.

-

Major Fragments:

-

Loss of Br: [M-Br]⁺

-

Loss of I: [M-I]⁺

-

Loss of CO: [M-CO]⁺, a characteristic fragmentation for phenols.[5]

-

Experimental Protocol for Mass Spectrometry:

Mass spectral data can be obtained using a mass spectrometer, often coupled with Gas Chromatography (GC-MS) for sample introduction and separation.[7]

-

Dissolve a small amount of this compound in a suitable volatile solvent.

-

Inject the solution into the GC-MS system.

-

The compound is vaporized and separated by the GC column before entering the mass spectrometer.

-

Electron Ionization (EI) is a common method to generate the molecular ion and fragment ions for analysis.[7]

Visualization of Molecular Structure and Fragmentation

To further aid in the understanding of the structure and its behavior in a mass spectrometer, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound based on established chemical principles and data from analogous compounds. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data collectively offer a comprehensive characterization that can guide researchers in the synthesis, purification, and identification of this compound. While direct experimental data remains the gold standard, this in-depth analysis serves as a valuable reference for those working with this and similar halogenated phenols.

References

-

PubChem. This compound. [Link]

-

PubChemLite. This compound (C6H4BrIO). [Link]

-

AOBChem USA. This compound. [Link]

-

AOBChem USA. This compound. [Link]

-

OpenOChem Learn. Primer on ¹³C NMR Spectroscopy. [Link]

Sources

- 1. This compound | C6H4BrIO | CID 11415311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H4BrIO) [pubchemlite.lcsb.uni.lu]

- 3. aobchem.com [aobchem.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Safe Handling of 2-Bromo-3-iodophenol

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for 2-Bromo-3-iodophenol (CAS No. 863870-88-6).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this halogenated phenol. The inherent reactivity and toxicological profile of halogenated phenols necessitate a robust understanding of their hazards and the implementation of stringent safety measures.[3]

Section 1: Compound Profile and Hazard Identification

This compound is a di-halogenated phenol, a class of compounds recognized for their utility as versatile building blocks in fine chemical synthesis, particularly for pharmaceutical intermediates.[4] However, the presence of bromine and iodine atoms, coupled with the phenolic hydroxyl group, imparts specific chemical and toxicological properties that demand careful management.[3]

1.1 Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrIO | PubChem[1] |

| Molecular Weight | 298.90 g/mol | PubChem[1] |

| Appearance | Predicted to be a light orange to brown crystalline solid | BenchChem[3] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, acetone) with limited solubility in water. | BenchChem[3] |

| Reactivity | The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. The phenolic proton is acidic, and the resulting phenoxide ion is a strong nucleophile.[3][5] | BenchChem[3][5] |

1.2 GHS Classification and Hazard Statements

Based on data from PubChem, this compound is classified with the following GHS hazard statements:[1]

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

The GHS pictogram associated with this compound is an exclamation mark, and the signal word is "Warning".[1][6]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and followed by appropriate PPE, is essential for minimizing exposure risk.

2.1 Engineering Controls: The First Line of Defense

All manipulations of this compound, especially handling of the solid form or preparation of solutions, must be conducted within a certified chemical fume hood.[7] The fume hood provides critical protection against the inhalation of dust or vapors and contains any potential spills.[7] An emergency eyewash station and safety shower must be readily accessible and unobstructed.[7][8]

2.2 Personal Protective Equipment: A Mandate for Safe Handling

The selection of appropriate PPE is critical, given that phenols can be rapidly absorbed through the skin, potentially leading to systemic toxicity.[9][10]

| Body Part | Required PPE | Specifications and Best Practices |

| Eyes/Face | Safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes.[7][11] |

| Hands | Double nitrile gloves or neoprene/butyl gloves | For incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or significant splash risk, heavy-duty neoprene or butyl rubber gloves should be worn over nitrile gloves. Gloves must be changed immediately upon contamination.[7][11] |

| Body | Chemical-resistant laboratory coat | A fully buttoned, long-sleeved lab coat made of a material suitable for handling corrosive and toxic substances is required.[7] |

| Feet | Closed-toe shoes | Shoes must fully cover the feet; porous shoes are not permitted in the laboratory.[7] |

Section 3: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to preventing accidental exposure and ensuring the compound's stability.

3.1 Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound:

Caption: Workflow for Safe Handling of this compound.

3.2 Storage Requirements

-

Keep containers tightly closed to prevent the release of vapors.[12][13]

-

Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[9][12][14]

-

Containers should be stored in secondary containment to prevent spills.[9]

Section 4: Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure or spill.

4.1 First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][12][13][15] |

| Skin Contact | Immediately remove all contaminated clothing.[7] For small exposures, flush the affected area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[8] If PEG is unavailable, or for larger exposures, use an emergency deluge shower and wash with copious amounts of soap and water.[8][10] Seek immediate medical attention.[7] |

| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7][12][13][15] Remove contact lenses if present and easy to do.[12][13] Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[7][12][13] Seek immediate medical attention.[7][12][13] |

4.2 Spill Response

For small spills that can be safely managed by laboratory personnel:[16][17]

-

Evacuate and Secure: Alert others in the area and restrict access.

-

Ventilate: Ensure the chemical fume hood is operating.

-

Don PPE: Wear the appropriate PPE, including respiratory protection if necessary.

-

Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite or sand.[12]

-

Collect: Carefully sweep up the absorbed material and place it in a designated, sealed, and clearly labeled hazardous waste container.[18]

-

Decontaminate: Clean the spill area with soap and water.[17]

-

Report: Inform your institution's Environmental Health and Safety (EHS) office.[16]

For large spills, evacuate the area immediately and contact your institution's emergency response team.[16]

Section 5: Disposal Considerations

Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

-

Waste Segregation: All solid waste (e.g., contaminated gloves, paper towels) and liquid waste (solutions containing the compound) must be collected in separate, designated, sealed, and clearly labeled hazardous waste containers for halogenated organic compounds.[7]

-

Professional Disposal: All waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[7][19] Do not dispose of this compound down the drain.[7]

Section 6: Conclusion

This compound is a valuable reagent in research and development. However, its potential hazards demand a comprehensive and proactive approach to safety. By understanding its properties, implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

-

This compound | C6H4BrIO | CID 11415311 - PubChem - NIH. [Link]

-

The Role of 4-Bromo-2-iodophenol as a Key Building Block in Fine Chemical Synthesis. [Link]

-

Phenol SOP. [Link]

-

Laboratory Chemical Spill Cleanup and Response Guide - CUNY. [Link]

-

FACT SHEET: Phenol - Office of Environmental Health and Safety (OEHS). [Link]

-

Chemical Hygiene Program Training - Purdue Physics department. [Link]

-

Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. [Link]

-

Phenol Standard Operating Procedure - Yale Environmental Health & Safety. [Link]

-

GHS Classification Summary (Rev.9, 2021) - PubChem. [Link]

Sources

- 1. This compound | C6H4BrIO | CID 11415311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 863870-88-6 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 9. twu.edu [twu.edu]

- 10. oehs.tulane.edu [oehs.tulane.edu]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

- 16. ccny.cuny.edu [ccny.cuny.edu]

- 17. Chemical Hygiene Program Training [physics.purdue.edu]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. benchchem.com [benchchem.com]

Solubility of 2-Bromo-3-iodophenol in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Bromo-3-iodophenol in Organic Solvents

Prepared by a Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a halogenated phenol of interest in synthetic chemistry and drug development. Recognizing the scarcity of public data on this specific compound, this document emphasizes the foundational principles and experimental methodologies required for its characterization. We will delve into the physicochemical properties of this compound, predict its solubility in various organic solvent classes based on theoretical principles, and provide a detailed, field-proven protocol for empirical solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical approach to handling this and similar halogenated aromatic compounds.

Introduction: The Significance of Solubility

Solubility is a critical physicochemical parameter in the field of drug discovery and development. It directly influences a compound's bioavailability, formulation possibilities, and performance in various assays and synthetic reactions. For a molecule like this compound, which features a combination of a polar hydroxyl group and lipophilic halogen substituents, understanding its interaction with different solvents is paramount for its effective use. The presence of bromine and iodine, along with the phenolic hydroxyl group, creates a unique electronic and steric environment, making its solubility profile non-trivial to predict without a systematic approach. This guide provides that systematic framework, blending theoretical prediction with practical, verifiable experimental methodology.

Physicochemical Properties & Solubility Prediction

The structure of this compound is the primary determinant of its solubility. Key features include:

-

Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This confers solubility in polar, protic solvents.

-

Halogen Atoms (Br, I): The bromine and iodine atoms increase the molecule's molecular weight and surface area, contributing to its lipophilicity. Their polarizability can also lead to dipole-dipole and London dispersion force interactions.

-

Aromatic Ring: The benzene ring is inherently nonpolar and favors interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

The interplay of these features suggests that this compound is a moderately polar compound with significant lipophilic character. Its solubility will be highest in solvents that can effectively engage with both its polar and nonpolar regions.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the qualitative solubility of this compound. The following table serves as a predictive guide for experimental planning.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can effectively hydrogen bond with the phenolic -OH group, while their alkyl chains provide sufficient nonpolar character to interact with the halogenated aromatic ring. |

| Polar Aprotic | Acetone, DMSO, THF | High to Moderate | These solvents are strong hydrogen bond acceptors and have significant dipole moments, allowing them to solvate the -OH group. Tetrahydrofuran (THF) may be particularly effective due to its ability to solvate aromatic rings. |

| Nonpolar | Hexane, Toluene | Low to Moderate | Toluene may show moderate solubility due to π-π stacking interactions with the aromatic ring. Hexane is predicted to be a poor solvent as it relies solely on weak London dispersion forces, which are insufficient to overcome the solute's polarity. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM can engage in dipole-dipole interactions and is a good solvent for many moderately polar organic compounds. It effectively balances polarity and nonpolar character. |

Experimental Workflow for Solubility Determination

The following protocol describes the isothermal equilibrium shake-flask method, a gold standard for solubility determination. This method establishes equilibrium between the dissolved and undissolved solute, providing a reliable measurement of thermodynamic solubility.

Diagram of the Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol

-

Materials & Reagents:

-

This compound (analytical standard grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated pipettes

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a 2 mL glass vial. "Excess" means enough solid should remain visible at the end of the experiment. A starting point of ~10-20 mg is typical.

-

Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is generally recommended for crystalline compounds. A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration has plateaued.

-

-

Sample Processing & Analysis:

-

After equilibration, remove the vials and allow them to stand undisturbed for at least 30 minutes at the same constant temperature to allow the excess solid to sediment.

-

Carefully withdraw the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved microcrystals.

-

Perform a precise, quantitative dilution of the filtrate into a suitable volumetric flask using the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV method. A reverse-phase C18 column is typically suitable for this type of compound. The mobile phase should be optimized to achieve good peak shape and retention time.

-

Prepare a calibration curve using accurately weighed standards of this compound to ensure accurate quantification.

-

-

Data Calculation:

-

Determine the concentration of the diluted sample from the HPLC calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

The final result is the solubility of this compound in the specific solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Factors Influencing Experimental Accuracy

Achieving trustworthy and reproducible solubility data requires careful control over several experimental variables:

-

Temperature: Solubility is highly temperature-dependent. All steps, from equilibration to phase separation, must be performed at a precisely controlled and recorded temperature.

-

Purity of Compound and Solvent: Impurities can significantly alter solubility measurements. Use high-purity materials (typically >99%) for both the solute and the solvent.

-

Equilibrium State: It is crucial to confirm that true equilibrium has been reached. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.

-

pH (for aqueous-organic mixtures): As a phenol, this compound has an acidic proton. In any solvent system containing water or protic impurities, the pH will affect the ionization state and thus the apparent solubility. For purely organic solvents, this is less of a concern.

Conclusion

While specific solubility data for this compound is not widely published, a combination of theoretical prediction and rigorous experimental methodology provides a powerful framework for its characterization. The compound is predicted to be most soluble in polar protic solvents like methanol and ethanol, with moderate to high solubility in polar aprotic solvents. The shake-flask method, when executed with careful attention to temperature control, equilibration, and analytical quantification, remains the definitive technique for generating reliable solubility data. This information is foundational for any research or development activity involving this compound, enabling informed solvent selection for synthesis, purification, formulation, and biological screening.

References

- Tetrahydrofuran (THF) Chemical Properties, Uses, and Safety. (n.d.). ChemicalBook.

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available from: [Link]

An In-depth Technical Guide to the Discovery and History of Substituted Halophenols

A Senior Application Scientist's Synthesis of Foundational Chemistry, Synthetic Evolution, and Modern Applications for Researchers, Scientists, and Drug Development Professionals.

Abstract

Substituted halophenols represent a cornerstone class of aromatic compounds, the significance of which resonates through the annals of organic chemistry and into the heart of modern pharmaceutical and industrial science. This guide provides a comprehensive exploration of the discovery and history of these molecules, tracing their origins from the early days of coal tar chemistry to their synthesis via the elucidation of electrophilic aromatic substitution. We will delve into the nuanced synthetic methodologies for the preparation of fluoro-, chloro-, bromo-, and iodophenols, examining the causal relationships behind experimental choices. Furthermore, this document will explore the diverse applications of substituted halophenols, from their early use as antiseptics to their contemporary roles as pivotal intermediates in drug development and as compounds of significant biological and environmental interest. Detailed protocols, mechanistic diagrams, and comparative data are presented to provide a thorough and practical resource for the modern researcher.

The Genesis of a Molecular Class: Early Discoveries and Foundational Chemistry

The story of substituted halophenols is intrinsically linked to the discovery and characterization of their parent molecule, phenol. First isolated in an impure form from coal tar in 1834 by Friedlieb Ferdinand Runge, who named it "Karbolsäure" (carbolic acid), this simple aromatic alcohol would prove to be a remarkably versatile platform for chemical innovation.[1] It was the French chemist Auguste Laurent who, in 1841, prepared phenol in its pure form and, in 1843, his compatriot Charles Gerhardt who coined the modern name "phénol".[1]

The mid-19th century was a period of fervent discovery in organic chemistry, with chemists like Laurent and Gerhardt laying the groundwork for our understanding of aromatic compounds.[2][3][4] Their work on the substitution reactions of benzene and its derivatives was pivotal. The reactivity of the phenol molecule, with its electron-rich aromatic ring activated by the hydroxyl group, made it a prime candidate for further investigation.

The halogenation of phenol is a classic example of electrophilic aromatic substitution (EAS) , a fundamental reaction in organic chemistry.[5][6] The hydroxyl group of phenol is a strongly activating, ortho,para-directing group, meaning it increases the electron density at the positions ortho and para to it, making these sites highly susceptible to attack by electrophiles.[7]

The Dawn of Halogenation: Early Synthetic Endeavors

While pinpointing the exact date of the very first synthesis of each halophenol is challenging, early investigations into the reactions of phenol with halogens were a natural extension of the burgeoning field of aromatic chemistry in the 19th century. These initial forays were often characterized by direct halogenation, where phenol was reacted with elemental chlorine, bromine, or iodine, often in the presence of a solvent.

The products of these early reactions were often mixtures of ortho and para isomers, and in many cases, polyhalogenated species, due to the high reactivity of the phenol ring.[7][8] The ability to selectively synthesize a single isomer remained a significant challenge for early organic chemists.

Synthetic Methodologies: A Journey of Refinement and Selectivity

The synthesis of substituted halophenols has evolved significantly from the early, often non-selective, direct halogenation methods. Modern organic synthesis offers a plethora of techniques to control the regioselectivity and yield of these important compounds.

Chlorophenols: From Industrial Workhorses to Fine Chemicals

Chlorophenols are a widely used class of halophenols, with applications ranging from the synthesis of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) to their use as disinfectants.[9]

The industrial production of many chlorophenols still relies on the direct chlorination of phenol with chlorine gas.[10][11] The regioselectivity of this reaction is highly dependent on the reaction conditions, including the solvent and temperature.

-

In non-polar solvents such as carbon tetrachloride, a mixture of o- and p-chlorophenol is typically obtained.

-

In polar solvents or in the absence of a solvent, the formation of polychlorinated phenols, such as 2,4-dichlorophenol and 2,4,6-trichlorophenol, is favored.

A laboratory-scale synthesis of 2-chlorophenol can be achieved using tert-butyl hypochlorite as the chlorinating agent.[12]

Objective: To synthesize 2-chlorophenol from phenol via electrophilic chlorination.

Materials:

-

Phenol

-

tert-Butyl hypochlorite

-

Carbon tetrachloride

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Dissolve 0.5 mole of phenol in 150-300 ml of carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a reflux condenser.

-

With stirring, add 0.5 mole of tert-butyl hypochlorite dropwise to the solution. The temperature will rise to the boiling point of the solvent.

-

After the addition is complete, heat the mixture at reflux for 2 hours.

-

Distill off the carbon tetrachloride and the by-product, tert-butyl alcohol.

-

Fractionally distill the residue to collect the 2-chlorophenol fraction, which boils at approximately 175°C.[12]

Causality: The use of a bulky chlorinating agent like tert-butyl hypochlorite can favor the formation of the ortho isomer due to steric hindrance at the para position. The non-polar solvent helps to moderate the reactivity and reduce polysubstitution.

Bromophenols: Reagents for Versatility

Bromophenols are valuable intermediates in organic synthesis and are also found in various marine organisms with interesting biological activities.[13]

Similar to chlorination, the direct bromination of phenol with bromine is a common method.[14] The solvent plays a crucial role in determining the product distribution.[7]

-

In polar solvents like water (bromine water) , the reaction is rapid and leads to the formation of a white precipitate of 2,4,6-tribromophenol.[7] This is due to the ionization of phenol to the more reactive phenoxide ion and the stabilization of the bromonium ion.[7]

-

In non-polar solvents like carbon disulfide or acetic acid , the reaction can be controlled to yield a mixture of o- and p-bromophenol, with the para isomer often predominating.[7][15]

A well-established procedure for the synthesis of p-bromophenol involves the bromination of phenol in carbon disulfide.[15]

Objective: To selectively synthesize p-bromophenol.

Materials:

-

Phenol

-

Bromine

-

Carbon disulfide

-

Ice-salt bath

-

Standard laboratory glassware for addition and distillation

Procedure:

-

Dissolve phenol in carbon disulfide in a flask equipped with a dropping funnel and a stirrer.

-

Cool the flask in an ice-salt bath to below 5°C.

-

Slowly add a solution of bromine in carbon disulfide to the cooled phenol solution with continuous stirring over approximately two hours.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Distill off the carbon disulfide.

-

The residue is then distilled under reduced pressure to obtain p-bromophenol.[15]

Causality: The use of a non-polar solvent and low temperature helps to control the reactivity of both the phenol and the bromine, thus minimizing polysubstitution and favoring the formation of the thermodynamically more stable para isomer.

Iodophenols: Introducing a Heavier Halogen

Iodophenols are important building blocks in organic synthesis, particularly in cross-coupling reactions. Their synthesis often requires different strategies compared to their lighter halogen counterparts due to the lower reactivity of iodine.

A common and reliable method for the synthesis of iodophenols is through the diazotization of aminophenols, followed by a Sandmeyer-type reaction with potassium iodide.

More recently, methods for the direct iodination of phenols have been developed. One such method involves the in situ generation of an electrophilic iodine species.[16]

Fluorophenols: A Unique Challenge

The direct fluorination of phenol with elemental fluorine is highly exothermic and difficult to control. Therefore, the synthesis of fluorophenols typically relies on indirect methods.

A classical method for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt.

The development of modern electrophilic fluorinating reagents, such as N-fluoropyridinium salts, has provided more controlled methods for the synthesis of fluorophenols.[6]